molecular formula C10H12ClN B12844431 5-Chloro-7-methyl-1,2,3,4-tetrahydroisoquinoline

5-Chloro-7-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12844431
M. Wt: 181.66 g/mol
InChI Key: QVPSUOSIHFROTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the tetrahydroisoquinoline family, which is a significant class of compounds in organic and medicinal chemistry. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . The reaction can be carried out using different aldehydes and acids to yield various substituted tetrahydroisoquinolines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Pictet-Spengler reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and other heterocyclic compounds .

Scientific Research Applications

5-Chloro-7-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases and infections.

    Industry: The compound is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the chloro and methyl substitutions.

    7-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar to 5-Chloro-7-methyl-1,2,3,4-tetrahydroisoquinoline but without the methyl group.

    5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: Contains an additional chloro group compared to this compound

Uniqueness

The presence of both chloro and methyl groups in this compound imparts unique chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

5-chloro-7-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H12ClN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3

InChI Key

QVPSUOSIHFROTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCNC2)C(=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.